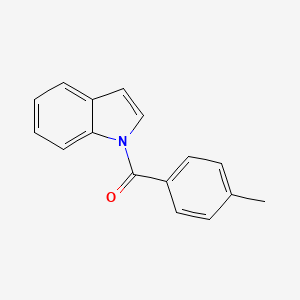

1H-Indole, 1-(4-methylbenzoyl)-

Description

Historical Context and Evolution of N-Acylation in Indole (B1671886) Chemistry

Indole, a bicyclic aromatic heterocycle, has been a cornerstone of organic chemistry since its discovery. chemicalbook.comwikipedia.org The functionalization of the indole ring has been a persistent challenge and a fertile ground for the development of new synthetic methodologies. rsc.orgnih.gov Initially, electrophilic substitution reactions targeting the electron-rich pyrrole (B145914) ring, particularly at the C3 position, were the primary focus. rsc.org However, the selective functionalization of the indole nitrogen, or N-acylation, emerged as a critical strategy for several reasons.

Historically, N-acylation was often achieved using reactive and often harsh reagents like acyl chlorides in the presence of a strong base. nih.gov These methods, while effective, sometimes suffered from poor functional group tolerance and lack of selectivity, occasionally leading to mixtures of N-acylated and C-acylated products. nih.gov Over the years, the evolution of synthetic methods has led to milder and more selective procedures for N-acylation. These include the use of thioesters, aldehydes, and various catalytic systems, which offer greater control over the reaction and broader applicability. nih.govrsc.org This progression has significantly expanded the toolkit available to chemists for the synthesis of complex indole-containing molecules.

Significance of N-Acylated Indoles as Synthetic Intermediates and Scaffolds

N-acylated indoles are highly valuable synthetic intermediates and scaffolds in organic chemistry. nih.gov The acyl group serves as a versatile protecting group for the indole nitrogen, modulating its reactivity and allowing for selective modifications at other positions of the indole ring. rsc.org For instance, the C–N bond in N-acylindoles can be readily cleaved under basic conditions, regenerating the indole and the corresponding carboxylic acid, highlighting its utility as a protective strategy. rsc.org

Beyond their role as protected derivatives, N-acylated indoles are precursors to a wide array of more complex molecular architectures. rsc.org They can participate in various annulation reactions and are key building blocks in the synthesis of numerous biologically active compounds. rsc.org The presence of the N-acyl group is a common feature in many pharmaceuticals and natural products, underscoring their importance in medicinal chemistry. nih.govopenmedicinalchemistryjournal.comnih.gov

Structural Uniqueness and Research Focus on the 1-(4-Methylbenzoyl)-1H-Indole Moiety

The 1-(4-methylbenzoyl)-1H-indole moiety possesses a unique combination of structural features that make it a subject of specific research interest. It combines the planar, aromatic indole ring system with a p-toluoyl group. The p-toluoyl group consists of a benzoyl group substituted with a methyl group at the para position. This particular substitution pattern can influence the electronic properties and steric environment of the molecule.

The presence of the methyl group on the benzoyl ring can impact the compound's solubility, lipophilicity, and potential for intermolecular interactions, such as pi-stacking. Research on this specific moiety often focuses on its synthesis, characterization, and exploration of its potential applications, including its use as a building block in the synthesis of larger, more complex molecules with potential biological activity. The structural rigidity and defined stereochemistry of the N-acyl linkage in 1-(4-methylbenzoyl)-1H-indole make it an attractive scaffold for the design of new chemical entities.

Interactive Data Table: Properties of 1H-Indole, 1-(4-methylbenzoyl)- and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Indole | C₈H₇N | 117.15 |

| 1-(4-Methylbenzoyl)-1H-indole-3-carboxylic acid | C₁₇H₁₃NO₃ | 279.29 |

| 1-(4-Methylbenzyl)-1H-indole | C₁₆H₁₅N | 221.30 |

| 4-Methyl-1H-indole | C₉H₉N | 131.17 |

| 1,1,2-Trimethyl-1H-benz[e]indole | C₁₅H₁₅N | 209.29 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69888-36-4 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

indol-1-yl-(4-methylphenyl)methanone |

InChI |

InChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)16(18)17-11-10-13-4-2-3-5-15(13)17/h2-11H,1H3 |

InChI Key |

IGYQLLRMNWMUPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methylbenzoyl 1h Indole and Its Analogs

Strategies for N1-Acylation of the Indole (B1671886) Nucleus

Base-Catalyzed N-Acylation with Acyl Halides via SN2 Substitutions

The N-acylation of indoles using acyl halides, such as 4-methylbenzoyl chloride, is a conventional and widely practiced method. researchgate.net This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The process begins with the deprotonation of the indole N-H group by a base to generate a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of the acyl halide, displacing the halide and forming the N-acylindole product.

A variety of bases can be employed, including alkali metal hydroxides (like potassium hydroxide), metal hydrides (like sodium hydride), and organolithium reagents (like n-butyllithium). tandfonline.com The choice of base and solvent system is critical, as it can influence the regioselectivity of the acylation. Indole has multiple nucleophilic sites, and acylation can sometimes occur at the C3 position. nih.gov However, the use of a solvent like dimethyl sulfoxide (B87167) (DMSO) can favor N-acylation by strongly solvating the counter-ion of the base (e.g., K⁺), thereby increasing the reactivity of the indolide anion at the nitrogen, which is the site of highest charge density. tandfonline.com

While effective, this method has challenges. Acyl chlorides are often sensitive to moisture and can be unstable, which may complicate handling and purification, potentially leading to lower yields. The reactivity of the acylating agent can also result in poor functional group tolerance in complex substrates. nih.gov

Table 1: Conditions for Base-Catalyzed N-Acetylation of Indoles tandfonline.com

| Substrate (Indole) | Base/Solvent | Product (N-Acetylindole) | Yield (%) |

|---|---|---|---|

| Indole | KOH / DMSO | 1-Acetyl-1H-indole | 65 |

| 5-Bromoindole | KOH / DMSO | 1-Acetyl-5-bromo-1H-indole | 80 |

| 5-Nitroindole | KOH / DMSO | 1-Acetyl-5-nitro-1H-indole | 80 |

This table illustrates the applicability of the KOH/DMSO system for the N-acetylation of various substituted indoles, a reaction analogous to N-aroylation.

Photoredox-Promoted Acylation Approaches Utilizing Aroyl Chlorides as Radical Sources

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of highly reactive radical species under mild conditions. Aroyl chlorides, which are abundant and relatively inexpensive, can serve as effective precursors to acyl radicals through this approach. rsc.orgnih.gov

The general mechanism involves the excitation of a photocatalyst by visible light, transforming it into a potent single-electron reductant. nih.gov This excited photocatalyst can then reduce the aroyl chloride in a single-electron transfer (SET) event. The resulting radical anion rapidly undergoes fragmentation, losing a chloride anion to generate the key aroyl radical intermediate. nih.gov

Once formed, this nucleophilic aroyl radical can engage in various bond-forming reactions. A common application is the direct C–H aroylation of heteroarenes in Minisci-type reactions, where the radical adds to an electron-deficient heterocycle. nih.gov While C-H functionalization is a primary pathway, the generation of aroyl radicals from aroyl chlorides opens a potential, albeit less documented, route for the N-acylation of indoles. This radical cascade approach offers a redox-neutral and operationally simple alternative to traditional methods. rsc.org A related photoredox-catalyzed radical cascade has been used to synthesize fused indolo-pyridones, involving the addition of aroyl radicals to N-alkyl-acryloyl-1H-indole-3-carboxamides. acs.org

Alternative N1-Functionalization Methodologies for Indole Systems

To overcome the limitations of using reactive acyl chlorides, several alternative N-acylation methods have been developed, employing more stable acyl sources and diverse catalytic systems.

Thioesters as Acylating Agents: A mild and highly chemoselective method for the N-acylation of indoles utilizes thioesters as a stable source of the acyl group. nih.govnih.gov The reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), at elevated temperatures in a solvent like xylene. nih.gov This method demonstrates excellent functional group tolerance. The proposed mechanism involves the base-promoted deprotonation of the indole to form an indolide anion, which then undergoes a nucleophilic substitution reaction with the thioester to yield the N-acylindole. nih.gov This approach has been successfully applied to generate products like 1-(4-methylbenzoyl)-1H-indole from S-methyl 4-methylbenzothioate with high yields. nih.gov

Oxidative N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes can catalyze the chemoselective N-acylation of indoles with aldehydes at ambient temperatures. rsc.orgrsc.org This oxidative organocatalytic method is functional group tolerant and offers good to excellent yields. The catalytic cycle begins with the addition of the NHC to an aldehyde to form a Breslow intermediate, which is then oxidized to generate a reactive acyl azolium intermediate. rsc.org The deprotonated indole attacks this electrophilic species, leading to the formation of the N-acylindole and regeneration of the NHC catalyst. rsc.org

Dehydrogenative Coupling with Alcohols: A single-flask dehydrogenative coupling of indoles with primary alcohols can be achieved using tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst. nih.gov This process avoids the need for strong bases or sensitive acylating agents. The reaction proceeds through the initial oxidation of the alcohol to an aldehyde, followed by the formation of an aminal intermediate with the indole, which is then further oxidized to the final N-acylindole product. nih.gov

Direct Coupling with Carboxylic Acids: Indoles can be directly acylated with carboxylic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method provides good yields under mild conditions. Another approach involves using boric acid as a catalyst to facilitate the direct N-acylation of indole with various carboxylic acids in a refluxing solvent like mesitylene. clockss.org

Indole Core Construction Preceding N1-Acylation

An alternative to direct N-acylation is the construction of the indole ring system in a manner that either incorporates the N-acyl group during the synthesis or facilitates its addition in a subsequent step.

Advanced Applications and Modifications of the Fischer Indole Synthesis

The Fischer indole synthesis is one of the most classic and versatile methods for preparing indoles. It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. Recent advancements have focused on improving the efficiency, scope, and convenience of this reaction.

One significant modification involves the use of N-protected arylhydrazines. For instance, readily available N-Boc protected arylhydrazines can undergo efficient Fischer cyclization with ketones to provide N-Boc indoles in good yields. researchgate.net The Boc group can then be removed and replaced with another acyl group if desired. More directly, using N-acyl arylhydrazides as surrogates for arylhydrazines allows for the synthesis of N-acylindoles, such as N-Cbz-indoles.

Furthermore, multicomponent, one-pot protocols have been developed to streamline the synthesis. A rapid, three-component reaction combining an arylhydrazine, a ketone, and an alkyl halide allows for a Fischer indolization followed by an in-situ N-alkylation, generating 1,2,3-trisubstituted indoles in under 30 minutes. rsc.org This highlights the adaptability of the Fischer synthesis for creating N-functionalized indoles efficiently. rsc.org These modern variations expand the utility of this classic reaction for accessing complex and densely functionalized indole scaffolds. rsc.org

Table 2: One-Pot Fischer Indolization–N-Alkylation rsc.org

| Aryl Hydrazine | Ketone | Alkyl Halide | Product (1,2,3-Trisubstituted Indole) | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine HCl | 2-Butanone | Iodomethane | 1,2,3-Trimethyl-1H-indole | 95 |

| Phenylhydrazine HCl | Cyclohexanone | Benzyl bromide | 1-Benzyl-1,2,3,4-tetrahydro-9H-carbazole | 98 |

| 4-Methoxyphenylhydrazine HCl | Acetone | Propargyl bromide | 1-(Prop-2-yn-1-yl)-5-methoxy-2-methyl-1H-indole | 85 |

Organocatalytic Annulation Routes for Indole Ring Formation

Organocatalysis has provided powerful strategies for the asymmetric synthesis of indole and indoline (B122111) frameworks, offering high levels of enantioselectivity. nih.govacs.org These methods often involve building the heterocyclic ring through cascade or annulation reactions, creating complex chiral structures that can be subsequently N-acylated.

Various organocatalytic approaches have been developed, including asymmetric cycloadditions, cyclizations, and dearomatization reactions. nih.govrsc.org For example, chiral Brønsted acids or bases can catalyze the enantioselective [3+2] annulation of anilines to construct the indole core. These strategies often utilize specifically designed "platform molecules"—indole derivatives with appended functional groups that enable unique reactivity under organocatalytic conditions. acs.orgdocumentsdelivered.comacs.org

Another powerful strategy is the rhodium-catalyzed C–H annulation of anilines with alkynes using a cleavable triazene (B1217601) as a directing group. pkusz.edu.cn This method allows for the synthesis of unprotected indoles with a broad substrate scope and excellent regioselectivity. The resulting NH-free indoles are ideal substrates for subsequent N-acylation to produce compounds like 1-(4-methylbenzoyl)-1H-indole. These advanced annulation routes provide access to structurally diverse and often enantiomerically enriched indole cores, which are valuable precursors for complex target molecules. pkusz.edu.cn

Dehydrogenative Cyclization Approaches to Substituted Indoles

Dehydrogenative cyclization has emerged as a powerful and atom-economical method for the synthesis of indoles. This approach typically involves the formation of a C-N bond and a C-C bond with the concomitant loss of hydrogen, often facilitated by a metal catalyst and an oxidant. While direct one-pot synthesis of 1-(4-methylbenzoyl)-1H-indole via this method is not widely reported, the formation of the indole nucleus through dehydrogenative pathways is well-established. The resulting indole can then be readily acylated in a subsequent step.

One notable method involves the electrocatalytic dehydrogenative cyclization of 2-vinylanilides. This technique utilizes an organic redox catalyst and avoids the need for external chemical oxidants, offering a sustainable route to 3-substituted and 2,3-disubstituted indoles. nih.govresearchgate.net The process is efficient and provides a rapid entry to the indole scaffold.

Another significant approach is the ruthenium-catalyzed dehydrative C-H coupling of arylamines with 1,2-diols. This method directly forms substituted indole products in a highly regioselective manner without generating toxic byproducts. oaepublish.com Similarly, acceptorless dehydrogenative condensation of diols and anilines, employing heterogeneous catalysts like Pt/Al₂O₃ and ZnO, presents a green pathway to substituted indoles. organic-chemistry.org

More recent advancements include the use of earth-abundant metal catalysts. For instance, a manganese-catalyzed dehydrogenative alkylation of indolines using alcohols as alkylating agents provides access to C3- or N-alkylated indoles. rsc.org Furthermore, praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles offers a mild route to various indole derivatives. rsc.org

Following the synthesis of the indole nucleus by these dehydrogenative methods, the introduction of the 4-methylbenzoyl group at the N1 position is typically achieved through standard N-acylation procedures. This involves reacting the indole with 4-methylbenzoyl chloride or a related acylating agent in the presence of a base.

A chemoselective N-acylation of indoles has been developed using thioesters as a stable acyl source. kayseri.edu.trerciyes.edu.tr This method is tolerant of various functional groups and provides N-acylated indoles in moderate to good yields. Another effective method involves the direct coupling of carboxylic acids to indoles using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, which avoids the need for unstable acid chlorides. nih.gov

| Catalyst/Reagent | Substrates | Product Type | Reference |

| Organic Redox Catalyst | 2-Vinylanilides | 3-Substituted and 2,3-Disubstituted Indoles | nih.govresearchgate.net |

| Cationic Ruthenium-Hydride Complex | Arylamines and 1,2-Diols | Substituted Indoles | oaepublish.com |

| Pt/Al₂O₃ and ZnO | Diols and Anilines | Substituted Indoles | organic-chemistry.org |

| Manganese Pincer Complex | Indolines and Alcohols | C3- or N-Alkylated Indoles | rsc.org |

| Thioesters/Cs₂CO₃ | Indoles and Thioesters | N-Acylindoles | kayseri.edu.trerciyes.edu.tr |

| DCC/DMAP | Indoles and Carboxylic Acids | N-Acylindoles | nih.gov |

Multi-Component Reaction Approaches to Related Indole Derivatives

Multi-component reactions (MCRs) have gained significant traction in the synthesis of complex molecules, including indole derivatives, due to their efficiency, atom economy, and operational simplicity. benthamdirect.comresearchgate.net While a direct one-pot, multi-component synthesis of 1-(4-methylbenzoyl)-1H-indole is not prominently featured in the literature, MCRs provide powerful tools for constructing the indole core, which can then be N-acylated.

A notable example is a two-step reaction sequence commencing with an Ugi multicomponent reaction involving anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. The intermediate from this reaction undergoes an acid-induced cyclization to furnish the indole nucleus under mild, metal-free conditions. nih.gov Another versatile approach is the Fischer indole synthesis, which can be performed as a one-pot, three-component reaction between an aryl hydrazine, a ketone, and an alkyl halide, leading to 1,2,3-trisubstituted indoles. nih.gov

Recent developments in MCRs for indole synthesis include a one-pot, three-component reaction of indoles, aromatic aldehydes, and heteroaryl amines to produce novel gramine (B1672134) analogues. benthamdirect.com Furthermore, a novel two-step synthesis of 2-tetrazolo substituted indoles has been reported, which is based on the Ugi-tetrazole reaction followed by an acidic ring closure. researchgate.net

The indole derivatives synthesized through these MCRs can be subsequently N-acylated to yield 1-(4-methylbenzoyl)-1H-indole analogs. The N-acylation can be carried out using methods such as reaction with 4-methylbenzoyl chloride in the presence of a base like sodium hydride in DMF, or by using thioesters as the acyl source. kayseri.edu.trresearchgate.net

| Reaction Name | Components | Product Type | Reference |

| Ugi MCR / Acid-induced Cyclization | Anilines, Glyoxal Dimethyl Acetal, Formic Acid, Isocyanides | Indole Core | nih.gov |

| Fischer Indolisation–N-alkylation | Aryl Hydrazines, Ketones, Alkyl Halides | 1,2,3-Trisubstituted Indoles | nih.gov |

| Gramine Analogue Synthesis | Indoles, Aromatic Aldehydes, Heteroaryl Amines | Indole-3-yl-aminopyrimidinones | benthamdirect.com |

| Ugi-Tetrazole Reaction / Cyclization | Anilines, Isocyanides, 2,2-Dimethoxyacetaldehyde, TMSN₃ | 2-Tetrazolo Substituted Indoles | researchgate.net |

Reaction Mechanisms and Chemical Transformations of 1 4 Methylbenzoyl 1h Indole Scaffolds

Reactivity and Stability Profile of the N1-Acyl Group in 1H-Indole, 1-(4-methylbenzoyl)-

The N1-acyl group in 1-(4-methylbenzoyl)-1H-indole serves as a crucial modulating element for the indole (B1671886) ring's chemical properties. The electron-withdrawing nature of the 4-methylbenzoyl group significantly decreases the electron density of the indole nitrogen and the attached pyrrole (B145914) ring. This deactivation tempers the indole's intrinsic nucleophilicity, thereby influencing its stability and reaction profile.

The stability of the N-acyl bond is conditional and can be strategically manipulated. It is generally stable under neutral and acidic conditions, allowing it to function as an effective protecting group during various synthetic operations. However, the bond is susceptible to cleavage under basic or strongly nucleophilic conditions, which facilitates the deprotection to regenerate the N-H indole when desired. beilstein-journals.orgnih.govnih.gov This lability is fundamental to its role in multi-step syntheses. The 4-methyl substituent on the benzoyl ring imparts a minor inductive effect and can influence the steric environment around the carbonyl, but the overarching electronic effect is dominated by the carbonyl group itself.

A plausible mechanism for the base-promoted cleavage involves the deprotonation of the indole, followed by nucleophilic attack at the acyl carbon, leading to the release of the N-acyl group. nih.gov The controlled cleavage and stability are pivotal for its application as both a protecting and a directing group.

Regioselective Functionalization of the Indole Core

The presence of the 1-(4-methylbenzoyl) group is instrumental in guiding the regioselectivity of subsequent functionalizations on the indole core. By altering the electronic landscape and steric accessibility, it enables precise modifications at various positions.

In its native state, the indole ring typically undergoes electrophilic substitution at the C3 position, which is significantly more nucleophilic than any other position, including the nitrogen atom. nih.govmdpi.com The introduction of the N-acyl group reinforces this preference by rendering the N1 position non-nucleophilic. The delocalization of the nitrogen lone pair into the adjacent carbonyl group diminishes its availability for electrophilic attack. beilstein-journals.org Consequently, while the entire ring is deactivated towards electrophiles, any substitution that does occur is strongly directed to the C3 position. nih.gov This reliable regioselectivity is a cornerstone of indole chemistry, allowing for predictable functionalization patterns.

| Position | Reactivity towards Electrophiles (in N-Acyl Indoles) | Rationale |

| N1 | Low | The nitrogen lone pair is delocalized into the electron-withdrawing acyl group, reducing its nucleophilicity. beilstein-journals.org |

| C3 | High (relative to other positions) | Remains the most electron-rich carbon, making it the preferred site for electrophilic attack. nih.govnih.gov |

| C2 | Low | Less nucleophilic than C3; attack at C3 leads to a more stable cationic intermediate. |

Functionalization of the indole's benzene (B151609) ring, particularly at the C4 position, is challenging due to its lower intrinsic reactivity. However, modern synthetic strategies have overcome this hurdle through the use of transient directing groups (TDGs). snnu.edu.cnresearchgate.net These groups are introduced in-situ to form a temporary covalent bond with the substrate, guiding a metal catalyst to a specific C-H bond for activation.

For N-acyl indoles, a palladium-catalyzed C4-alkynylation has been developed using amino acids, such as alanine (B10760859) or glycine, as TDGs. acs.orgnih.govnih.gov The reaction proceeds via the formation of an intermediate where the TDG coordinates to the palladium catalyst and directs it to the C4 position, facilitating C-H activation and subsequent alkynylation. This method provides excellent regioselectivity and is valued for its operational simplicity, as it avoids separate steps for installing and removing the directing group. snnu.edu.cnacs.org

Table: Key Components in TDG-Enabled C4-Alkynylation of Indoles

| Component | Role | Example |

|---|---|---|

| Substrate | Indole core to be functionalized | N-Acyl Indole |

| Transient Directing Group (TDG) | Temporarily guides the catalyst to the C4 position | Alanine, Glycine acs.orgacs.org |

| Catalyst | Facilitates C-H activation and C-C bond formation | Pd(OAc)₂ acs.org |

| Alkyne Source | Provides the alkynyl moiety | Bromoalkynes acs.org |

The 1-(4-methylbenzoyl) group also enables selective functionalization at other sites on the indole scaffold.

C2-Position: The C2 proton is rendered more acidic by the N-acyl group, allowing for regioselective deprotonation using a strong base like n-butyllithium. The resulting C2-lithiated indole is a potent nucleophile that can react with various electrophiles to introduce a wide range of substituents. nih.govchemrxiv.org This strategy is a reliable method for building 2,3-disubstituted indoles.

C5 and C6 Positions: Directing electrophilic substitution to the C5 or C6 positions of the benzene portion of the indole is less straightforward. The deactivating effect of the N-acyl group makes classical electrophilic aromatic substitution difficult. However, directed C-H functionalization strategies can achieve this goal. For instance, a direct iodination at the C5 position has been reported under metal-free, radical conditions. rsc.org Furthermore, specific directing groups can be installed elsewhere on the molecule to facilitate metal-catalyzed C-H activation at these positions. researchgate.net

Cascade and Cyclization Reactions Involving the Indole-Benzoyl System

The 1-(4-methylbenzoyl)-1H-indole scaffold is a valuable precursor for constructing complex, fused heterocyclic architectures via cascade and cyclization reactions. rsc.org These reactions, which form multiple bonds in a single operation, offer an efficient pathway to molecular complexity.

The inherent reactivity of the indole core, combined with the functional handle provided by the benzoyl group, allows for the design of intramolecular cyclizations to generate novel polycyclic systems.

Diazepino[4,5-b]indoles: These seven-membered ring structures fused to the indole core are significant targets in medicinal chemistry. Research has shown that acs.orgnih.govdiazepino[4,5-b]indol-4-one can be synthesized from ethyl [2-(4-methylbenzoyl)-1H-indol-3-yl]acetate through cyclization with hydrazine. researchgate.net This demonstrates a direct synthetic link from a derivative of the title compound to this fused heterocyclic system. Other strategies to access related diazepinoindoles often involve multi-component reactions or intramolecular cyclizations from suitably functionalized indoles. researchgate.netchemistryviews.orgnih.gov

Imidazo[2,1-a]isoindolones: The synthesis of these intricate, fused systems can be accomplished through tandem reactions. For example, a one-pot procedure involving amino acid esters, α-haloketones, and a substituted benzenesulfonyl chloride can yield imidazo[2,1-a]isoindolones through a key intramolecular C-arylation and subsequent cyclocondensation. nih.govnih.gov While not starting directly from 1-(4-methylbenzoyl)-1H-indole, these methods highlight the potential for using the carbonyl group of the benzoyl moiety and the indole nitrogen as reactive sites in cyclization cascades to build such fused architectures.

Radical Reaction Pathways and Intramolecular Cyclization in Complex Indole Derivative Formation

Radical reactions and intramolecular cyclizations are powerful tools for the construction of complex polycyclic indole derivatives. While specific studies on the radical reactions of 1-(4-methylbenzoyl)-1H-indole are limited, the general principles of radical chemistry on indole systems can be applied. The N-acyl group, such as the 4-methylbenzoyl group, can influence the reactivity and regioselectivity of these transformations.

Intramolecular cyclization of N-aryl amides has been shown to be an effective method for synthesizing oxindoles. Similarly, N-acyliminium ions, which can be generated from N-acylindoles, are known to undergo intramolecular cyclizations with various nucleophiles to form novel heterocyclic systems. For instance, the synthesis of benz[f]indole-4,9-dione derivatives has been achieved through the intramolecular cyclization of related naphthoquinone precursors. koreascience.kr This suggests that a suitably substituted 1-(4-methylbenzoyl)-1H-indole could undergo intramolecular cyclization to yield complex, fused indole structures. The reaction would likely proceed via the formation of a radical or a cationic intermediate, which then attacks an appended functional group on the indole or the benzoyl moiety.

The formation of complex indole derivatives through these pathways can be illustrated by the potential cyclization products from hypothetical substituted 1-(4-methylbenzoyl)-1H-indole precursors.

Table 1: Potential Complex Indole Derivatives via Cyclization

| Precursor Moiety on Indole Ring | Potential Cyclization Product |

|---|---|

| Appended allyl group | Pyrrolidino[1,2-a]indole derivative |

| Appended propargyl group | Cyclopenta[b]indole derivative |

Photoinduced Addition Reactions of Indoles to Enones

Photoinduced reactions offer a mild and efficient alternative to traditional acid-catalyzed methods for the functionalization of indoles. A notable example is the photoinduced 1,4-addition of indoles to enones. nih.govresearchgate.net This reaction proceeds with moderate to excellent yields for a range of cyclic and some acyclic enones. nih.gov

The reaction is typically carried out by irradiating a solution of the indole and the enone with UVA lamps (around 350 nm) at room temperature. nih.govresearchgate.net A key feature of this method is that it does not require a Lewis acid catalyst. nih.gov The mechanism is proposed to involve a single electron transfer (SET) from the indole to the triplet excited state of the enone. nih.gov This generates a radical ion pair, which then collapses to form the C-C bond at the C3 position of the indole.

The electronic properties of the substituents on the indole ring play a crucial role. Electron-withdrawing groups, such as the 1-(4-methylbenzoyl) group, can suppress this reaction. nih.govresearchgate.net This is attributed to the increased oxidation potential of the N-acylated indole, which makes the initial single electron transfer to the excited enone less favorable.

Table 2: General Conditions for Photoinduced Addition of Indoles to Enones

| Parameter | Condition | Reference |

|---|---|---|

| Light Source | UVA lamps (ca. 350 nm) | nih.govresearchgate.net |

| Solvent | CH₂Cl₂ or CHCl₃ | nih.govresearchgate.net |

| Temperature | Room Temperature | nih.govresearchgate.net |

Influence of Solvent Environment on Reaction Outcomes and Regioselectivity

The solvent environment is a critical factor that can significantly influence the outcome and regioselectivity of reactions involving indole scaffolds. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can affect the stability of intermediates and transition states, thereby directing the reaction towards a specific pathway.

In the context of the photoinduced 1,4-addition of indoles to enones, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃) have been identified as optimal. nih.govresearchgate.net In other reactions, such as the N-alkylation of the related indazole heterocycle, solvent polarity has been shown to have a pronounced effect on the regioselectivity. beilstein-journals.org For instance, the use of a nonpolar solvent like toluene (B28343) can completely inhibit the reaction, likely due to the poor solubility of inorganic bases, while polar aprotic solvents like DMSO and acetonitrile (B52724) can influence the N-1 versus N-2 alkylation ratio. beilstein-journals.org

For 1-(4-methylbenzoyl)-1H-indole, the choice of solvent would be crucial in controlling the regioselectivity of, for example, electrophilic substitution reactions. Apolar solvents might favor attack at the electron-rich indole nucleus, whereas polar, coordinating solvents could potentially promote reactions at the N-benzoyl group. The ability of a solvent to stabilize charged intermediates, such as in a Friedel-Crafts type reaction, would also dictate the reaction's efficiency and regiochemical outcome. rsc.orgresearchgate.net

Table 3: Solvent Effects on Regioselectivity in Related Heterocyclic Systems

| Reaction | Heterocycle | Solvent | Predominant Product | Reference |

|---|---|---|---|---|

| N-alkylation | 1H-Indazole | THF | N-1 alkylation (high selectivity with t-BuOK) | beilstein-journals.org |

| N-alkylation | 1H-Indazole | DMSO | Lower N-1 selectivity | beilstein-journals.org |

| Photoaddition to Enones | 1H-Indole | CH₂Cl₂ | 1,4-adduct | nih.govresearchgate.net |

Mechanistic Pathways of Formation for Specific 1-(4-Methylbenzoyl)-1H-Indole Derivatives

The formation of specific derivatives of 1-(4-methylbenzoyl)-1H-indole can be achieved through various synthetic strategies. The mechanistic pathways often involve the initial construction of the substituted indole core followed by N-acylation, or the derivatization of the pre-formed 1-(4-methylbenzoyl)-1H-indole.

One example is the synthesis of fluorescent indole nucleoside analogues, where a substituted indole is coupled with a protected ribose sugar, followed by functional group manipulations. nih.gov For instance, the synthesis of methyl 1-((2R,4S,5R)-4-((4-methylbenzoyl)oxy)-5-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylate involves the coupling of an indole-4-carboxylate with a protected sugar moiety, where the 4-methylbenzoyl groups serve as protecting groups for the hydroxyl functions of the sugar. nih.gov

Another general and powerful method for the synthesis of N-substituted indoles is the palladium-catalyzed carbonylation of 2-alkynylanilines. beilstein-journals.org A plausible mechanism involves the oxidative addition of a palladium(0) species to a starting halide, followed by CO insertion, nucleophilic attack by the aniline (B41778) nitrogen, and reductive elimination to form the N-acylated indole. beilstein-journals.org

The formation of bis(indolyl)methanes through the reaction of indoles with aldehydes is a well-established reaction. rsc.orgresearchgate.net While typically leading to C3-substituted products, under certain solvent-free conditions, the formation of 1,3'-diindolyl alkanes has been observed, suggesting that the N1-position can also be involved in the reaction mechanism.

Table 4: Synthesis of a Specific 1-(4-Methylbenzoyl)-1H-Indole Derivative

| Product | Starting Materials | Key Reagents/Conditions | Mechanism Highlights | Reference |

|---|

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methylbenzoyl 1h Indole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of each atom.

Experimental ¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The experimental NMR spectra of 1-(4-methylbenzoyl)-1H-indole have been recorded to confirm its molecular structure. In the ¹H NMR spectrum, specific chemical shifts and coupling patterns are observed for the protons of the indole (B1671886) ring and the 4-methylbenzoyl group. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, confirming the connectivity of the molecular framework. This experimental data serves as a definitive fingerprint for the compound's structure in solution.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for 1-(4-methylbenzoyl)-1H-indole

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole H-2/C-2 | - | 127.05 |

| Indole H-3/C-3 | - | 110.96 |

| Indole H-4/C-4 | 7.48 (d, J = 8.4 Hz) | 122.32 |

| Indole H-5/C-5 | - | 119.94 |

| Indole H-6/C-6 | 7.09 (dd, J = 8.4, 1.8 Hz) | 119.82 |

| Indole H-7/C-7 | 7.33 (d, J = 1.5 Hz) | 112.03 |

| Indole C-3a | - | 136.67 |

| Indole C-7a | - | - |

| Benzoyl C-1' | - | - |

| Benzoyl H-2'/H-6' | - | - |

| Benzoyl C-2'/C-6' | - | - |

| Benzoyl H-3'/H-5' | - | - |

| Benzoyl C-3'/C-5' | - | - |

| Benzoyl C-4' | - | - |

| Methyl H | 2.31 (d, J = 0.9 Hz) | 9.67 |

GIAO-Calculated NMR Parameters and Validation with Experimental Data

To further validate the experimental findings and gain deeper insight into the electronic structure, theoretical calculations of NMR parameters are often performed. The Gauge-Including Atomic Orbital (GIAO) method, typically used with Density Functional Theory (DFT), allows for the prediction of NMR chemical shifts. researchgate.netresearchgate.net These calculated values are then compared with the experimental data. A strong correlation between the calculated and experimental shifts confirms the assigned structure and provides confidence in the computational model. researchgate.net For many organic molecules, this combined experimental and theoretical approach is a powerful tool for unambiguous structural elucidation. researchgate.netresearchgate.net

Analysis of Multiplet Structures and Coupling Constants in [¹⁵N]Indole Analogs

While ¹H and ¹³C NMR are standard, isotopic labeling with ¹⁵N can provide more detailed information about the nitrogen environment within the indole ring. In [¹⁵N]-labeled analogs of N-acylindoles, the analysis of multiplet structures and heteronuclear coupling constants (e.g., ¹J(¹⁵N-¹H), ²J(¹⁵N-¹H)) offers precise data on bonding and geometry around the nitrogen atom. For instance, studies on related nitrogen-containing heterocyclic compounds have shown that scalar couplings between ¹⁵N centers can be determined and correlated with structural features. nih.gov This type of analysis can reveal subtle details about the N-acylation and its effect on the indole system's electronic structure.

Vibrational Spectroscopy for Functional Group and Bond Analysis (e.g., FT-IR, FT-Raman)

In the case of 1-(4-methylbenzoyl)-1H-indole, FT-IR and FT-Raman spectra would show characteristic peaks for the C=O stretch of the benzoyl group, C-N stretching vibrations, C-H vibrations of the aromatic rings, and the out-of-plane bending modes characteristic of the substitution pattern. nih.govyoutube.com These techniques are complementary, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice-versa. researchgate.netyoutube.com The combined use of FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1H-Indole, 1-(4-methylbenzoyl)- |

| Indole |

Computational Chemistry and Theoretical Modeling of 1 4 Methylbenzoyl 1h Indole

Quantum Chemical Investigations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-methylbenzoyl)-1H-indole, these methods reveal the distribution of electrons and energy levels of molecular orbitals, which are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO serves as the electron acceptor (electrophile). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small energy gap suggests that the molecule can be easily excited and is generally more reactive. Conversely, a large energy gap implies higher stability. researchgate.net For 1-(4-methylbenzoyl)-1H-indole, the HOMO is typically localized on the electron-rich indole (B1671886) ring, reflecting its aromatic character and nucleophilic nature. The LUMO is expected to be centered on the electron-withdrawing p-toluoyl group, particularly on the π* orbital of the carbonyl group and the attached aromatic ring. This distribution makes the carbonyl carbon a likely site for nucleophilic attack.

Interactive Table: Representative Frontier Orbital Energies

| Property | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 4.4 | Difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. |

Note: These values are illustrative for a molecule in this class and are based on typical DFT calculation results for related indole derivatives.

Understanding the distribution of electron density within the 1-(4-methylbenzoyl)-1H-indole molecule is crucial for predicting its intermolecular interactions and reactive sites. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom by partitioning the total electron population. wikipedia.orgq-chem.com Although sensitive to the choice of basis set, it provides a useful qualitative picture of charge distribution. wikipedia.org

In 1-(4-methylbenzoyl)-1H-indole, the highest negative charges are expected to be localized on the most electronegative atoms: the oxygen of the carbonyl group and, to a lesser extent, the nitrogen of the indole ring. The carbonyl carbon, being bonded to two more electronegative atoms (oxygen and nitrogen), will carry a significant positive charge, making it an electrophilic center. The Atoms in Molecules (AIM) theory offers a more rigorous method for partitioning electron density and characterizing chemical bonds.

Interactive Table: Illustrative Mulliken Charges on Key Atoms

| Atom | Element | Expected Mulliken Charge (a.u.) | Rationale |

|---|---|---|---|

| O(carbonyl) | Oxygen | -0.55 | High electronegativity and resonance delocalization. |

| N(indole) | Nitrogen | -0.40 | Electronegative atom within the indole ring. |

| C(carbonyl) | Carbon | +0.65 | Bonded to two highly electronegative atoms (O and N). |

| C(indole ring) | Carbon | -0.10 to -0.25 | Generally electron-rich due to the aromatic system and N lone pair. |

| C(p-tolyl ring) | Carbon | -0.05 to +0.15 | Varied charges due to substitution and resonance. |

Note: These values are representative and intended to illustrate the expected charge distribution based on chemical principles and computational studies on similar molecules. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the charge distribution of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of intermediate or near-zero potential.

For 1-(4-methylbenzoyl)-1H-indole, the MEP map would show a deep red region around the carbonyl oxygen atom, identifying it as the primary site for hydrogen bonding and electrophilic attack. The area around the indole ring, particularly at the C3 position, would also exhibit negative potential, though less intense than the carbonyl oxygen. In contrast, a strong blue region would be observed near the hydrogen atoms of the aromatic rings and, most significantly, around the carbonyl carbon, confirming its electrophilic character. fossee.in

Conformational Analysis and Potential Energy Surfaces of 1-(4-methylbenzoyl)-1H-Indole

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations resulting from rotation around single bonds. libretexts.org Conformational analysis of 1-(4-methylbenzoyl)-1H-indole focuses primarily on the rotation around the N-C(O) single bond, which dictates the relative orientation of the indole and p-toluoyl moieties.

The potential energy surface (PES) for this rotation reveals the energy of the molecule as a function of the dihedral angle. Two key conformations are of interest:

Low-Energy Conformations: Planar or near-planar conformations are generally more stable. This arrangement allows for maximum conjugation between the nitrogen lone pair, the indole π-system, and the carbonyl group, which is an electronically favorable interaction. However, steric hindrance between the ortho hydrogens of the benzoyl ring and the C2/C7 hydrogens of the indole ring can lead to slight deviations from perfect planarity.

High-Energy Conformations: A high-energy transition state occurs when the p-toluoyl group is rotated approximately 90 degrees relative to the indole ring. In this perpendicular conformation, the stabilizing π-conjugation is broken, and steric repulsion may be maximized, resulting in a significant energy barrier to rotation. imperial.ac.uk

Understanding the conformational preferences and the energy barriers between them is essential, as the reactivity and biological activity of the molecule can be dependent on its accessible shapes.

Elucidation of Reaction Mechanisms via Transition State Calculations and Energy Barriers

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. fossee.in By calculating the energies of reactants, products, and, most importantly, transition states, a detailed reaction mechanism can be proposed. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. ucsb.edu The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. fossee.in

For 1-(4-methylbenzoyl)-1H-indole, a potential reaction for study is the chemoselective N-acylation of indole. nih.govbeilstein-journals.org Computational methods can be used to model this process, for instance, by simulating the attack of a nucleophile on the electrophilic carbonyl carbon. The calculation would involve:

Optimizing the geometries of the reactants and products.

Locating the transition state structure for the key reaction step. scm.com

Calculating the vibrational frequencies to confirm the nature of the stationary points (a minimum has all real frequencies, while a transition state has exactly one imaginary frequency). scm.com

Determining the activation energy barrier. nih.gov

Interactive Table: Hypothetical Reaction Coordinate Data for a Reaction at the Carbonyl Group

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1-(4-methylbenzoyl)-1H-indole + Nucleophile | 0.0 |

| Transition State | Structure where the new bond is partially formed and existing bonds are partially broken. | +15.0 |

| Product | Result of the nucleophilic addition to the carbonyl group. | -5.0 |

Note: The energy values are hypothetical and serve to illustrate how computational results are used to describe a reaction profile.

Solvent Effects Modeling in Computational Studies (e.g., Polarizable Continuum Model (PCM) Approximation)

Most chemical reactions occur in solution, where the solvent can significantly influence molecular properties and reactivity. researchgate.net The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.orgnumberanalytics.com This approach provides a computationally efficient way to account for the electrostatic effects of the solvent. diracprogram.orgdiracprogram.org

In a PCM calculation, the solute molecule (1-(4-methylbenzoyl)-1H-indole) is placed within a cavity in the dielectric continuum. diracprogram.org The electric field of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to a stabilization of charge separation. For 1-(4-methylbenzoyl)-1H-indole, using a polar solvent in a PCM calculation would be expected to:

Increase the magnitude of the partial atomic charges, enhancing the polarity of the C=O bond.

Slightly decrease the HOMO-LUMO energy gap, potentially increasing reactivity.

Preferentially stabilize charged or highly polar transition states over less polar reactants, which can significantly alter reaction energy barriers and rates. researchgate.net

Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) or the Conductor-like PCM (C-PCM), can be employed depending on the specific requirements of the study. q-chem.com

Validation of Computational Models with Experimental Spectroscopic and Structural Data

The accuracy and reliability of computational models for 1H-Indole, 1-(4-methylbenzoyl)- are critically assessed through the direct comparison of theoretically predicted data with results obtained from experimental measurements. This validation process is essential to ensure that the computational methods employed provide a realistic representation of the molecule's structural and electronic properties. The primary techniques for this validation involve a side-by-side analysis of geometric parameters derived from X-ray crystallography, and spectroscopic features observed in Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

Structural Parameter Validation

A fundamental aspect of validating computational models is the comparison of the optimized molecular geometry with experimental data obtained from single-crystal X-ray diffraction. While specific crystallographic data for 1-(4-methylbenzoyl)-1H-indole is not widely published, the methodology for such a comparison is well-established. For instance, studies on similar compounds, such as 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, have demonstrated that Density Functional Theory (DFT) calculations can accurately predict key structural features. researchgate.netnih.gov

The validation process involves comparing the calculated bond lengths and angles of the optimized structure with those determined experimentally. A strong correlation between the theoretical and experimental values indicates that the chosen computational level of theory and basis set are appropriate for the system.

Below is an illustrative table showcasing the type of data compared in such a validation. The values presented are hypothetical for 1-(4-methylbenzoyl)-1H-indole and are based on typical results for similar molecular structures.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 1-(4-Methylbenzoyl)-1H-indole

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C=O | Data not available | Data not available | |

| N-C (indole-carbonyl) | Data not available | Data not available | |

| C-N (indole ring) | Data not available | Data not available | |

| Bond Angles (º) | |||

| O=C-N | Data not available | Data not available | |

| C-N-C (indole) | Data not available | Data not available | |

| Dihedral Angles (º) |

Note: Specific experimental and calculated data for 1-(4-methylbenzoyl)-1H-indole are not available in the cited literature. This table serves as a template for the validation process.

Spectroscopic Data Validation

Vibrational Spectroscopy

The vibrational modes of 1-(4-methylbenzoyl)-1H-indole, observed through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide another layer of validation for computational models. Theoretical vibrational frequencies are calculated using methods like DFT, and these are then compared with the experimental spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.

A strong agreement between the positions and relative intensities of the experimental and scaled theoretical vibrational bands confirms the accuracy of the calculated molecular structure and force field. Key vibrational modes for comparison include the carbonyl (C=O) stretching frequency, C-N stretching, and various aromatic C-H and C=C stretching and bending modes.

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-(4-methylbenzoyl)-1H-indole

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |

|---|---|---|

| C=O Stretch | Data not available | Data not available |

| C-N Stretch (Indole-Carbonyl) | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

Note: Specific experimental and calculated data for 1-(4-methylbenzoyl)-1H-indole are not available in the cited literature. This table illustrates the comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating the electronic environment of the molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are sensitive to the local electronic structure. Theoretical NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT.

The calculated chemical shifts are then plotted against the experimental values, and a linear correlation is expected. A high correlation coefficient (R²) indicates that the computational model accurately reproduces the electronic distribution within the molecule.

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-(4-methylbenzoyl)-1H-indole

| Nucleus | Experimental (δ) | Calculated (δ) |

|---|---|---|

| ¹H (Indole) | Data not available | Data not available |

| ¹H (Methylbenzoyl) | Data not available | Data not available |

| ¹³C (Carbonyl) | Data not available | Data not available |

| ¹³C (Indole) | Data not available | Data not available |

Note: Specific experimental and calculated data for 1-(4-methylbenzoyl)-1H-indole are not available in the cited literature. This table provides a template for the comparison.

Q & A

Q. What are the established synthetic routes for 1H-Indole, 1-(4-methylbenzoyl)- and its derivatives?

Methodological Answer: The compound can be synthesized via N-acylation of 1H-indole using 4-methylbenzoyl chloride under basic conditions. A typical protocol involves:

- Reagents : 1H-indole, 4-methylbenzoyl chloride, anhydrous potassium carbonate (K₂CO₃).

- Solvent : Acetonitrile (CH₃CN) or dimethylformamide (DMF).

- Conditions : Reflux at 80–100°C for 12–24 hours under inert atmosphere.

- Workup : Extraction with dichloromethane, followed by column chromatography for purification .

For derivatives, substituent flexibility is achieved by modifying the acylating agent (e.g., 4-fluorobenzoyl chloride) or introducing alkyl/aryl groups at the indole nitrogen via alkylation (e.g., using 1-bromo-4-chlorobutane with KOH/TBABr in DMF) .

Q. How is the molecular structure of 1H-Indole, 1-(4-methylbenzoyl)- characterized experimentally?

Methodological Answer: Key techniques include:

- X-ray crystallography : Resolve bond lengths, angles, and torsional conformations. For example, the compound’s triclinic crystal system (space group P1) reveals a dihedral angle of ~85° between the indole and 4-methylbenzoyl planes, critical for steric interactions .

- NMR spectroscopy : H NMR shows distinct signals for the indole NH (~8.5 ppm) and methyl group (~2.4 ppm). C NMR confirms carbonyl resonance at ~165 ppm .

- Mass spectrometry : ESI-MS provides molecular ion peaks ([M+H]⁺) consistent with the molecular formula (C₁₆H₁₃NO).

Table 1 : Selected X-ray Data for 1-(4-Methylbenzoyl)thiourea Derivatives

| Parameter | Value |

|---|---|

| Crystal System | Triclinic (P1) |

| a, b, c (Å) | 7.1565, 11.394, 14.332 |

| α, β, γ (°) | 96.4, 99.1, 94.1 |

| V (ų) | 1142.1 |

| Dihedral Angle (°) | 85.2 |

Q. What structural features influence the compound’s reactivity and biological activity?

Methodological Answer:

- Steric hindrance : The 4-methyl group on the benzoyl moiety increases steric bulk, reducing nucleophilic attack at the carbonyl carbon .

- Electronic effects : Electron-donating methyl groups enhance indole’s π-electron density, favoring electrophilic substitution at the 3-position.

- Hydrogen bonding : The carbonyl oxygen participates in intermolecular H-bonding (e.g., with thiourea NH groups), affecting solubility and crystallinity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?

Methodological Answer: Low yields in bulky derivatives often arise from steric hindrance. Mitigation strategies include:

- Catalyst selection : Use phase-transfer catalysts (e.g., TBABr) to enhance reagent solubility in polar aprotic solvents like DMF .

- Temperature modulation : Prolonged reflux (24–48 hours) improves conversion rates.

- Protecting groups : Temporarily block reactive sites (e.g., NH of indole) using tert-butoxycarbonyl (Boc) groups, followed by deprotection post-acylation .

Q. How should discrepancies in biological activity data between similar derivatives be analyzed?

Methodological Answer: Contradictions often stem from substituent electronic/steric effects. A systematic approach includes:

SAR Analysis : Compare bioactivity of derivatives with varying substituents (Table 2).

Computational modeling : Use DFT to calculate electrostatic potential maps and HOMO-LUMO gaps.

Solubility assays : Measure logP values to correlate hydrophobicity with membrane permeability .

Table 2 : Substituent Effects on Biological Activity

| Derivative | Substituent | LogP | IC₅₀ (μM) |

|---|---|---|---|

| 1-(4-Methylbenzoyl)- | Methyl | 3.2 | 12.4 |

| 1-(4-Chlorobenzoyl)- | Chlorine | 3.8 | 8.7 |

| 1-(4-Fluorobenzoyl)- | Fluorine | 2.9 | 15.1 |

Q. What strategies address solubility challenges in biological assays for hydrophobic derivatives?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds, ensuring compatibility with aqueous buffers.

- Nanoparticle formulation : Encapsulate derivatives in PEGylated liposomes to enhance bioavailability .

- Structural modification : Introduce polar groups (e.g., morpholino, piperidinone) via post-synthetic functionalization .

Q. How can computational methods guide the design of novel derivatives with improved binding affinity?

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., kinase domains) using AutoDock Vina.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Corolate descriptors (e.g., molar refractivity, TPSA) with activity data to predict untested compounds .

Q. What are the limitations of X-ray crystallography for characterizing flexible derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.